Technical Monograph: 4-[(2,4-Difluorophenoxy)methyl]piperidine Hydrochloride
Technical Monograph: 4-[(2,4-Difluorophenoxy)methyl]piperidine Hydrochloride
The following technical monograph provides an in-depth analysis of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride , a critical pharmacophore and building block in medicinal chemistry.
CAS Number: 614731-39-4 Primary Classification: Heterocyclic Building Block / Drug Intermediate Molecular Formula: C₁₂H₁₅F₂NO[1][2] · HCl
Introduction & Pharmacological Significance[3][4][5]
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is a specialized heterocyclic scaffold widely utilized in the synthesis of bioactive small molecules. Its structure combines a lipophilic 2,4-difluorophenyl ether tail with a polar, basic piperidine head group, linked by a flexible methylene bridge.
This specific topology—a basic amine separated from a lipophilic aromatic ring by a 3-4 atom linker—is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for key neurotransmitters. It is particularly valued in the development of:
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Voltage-Gated Sodium Channel (Naᵥ) Blockers: Derivatives of phenoxymethyl piperidines have shown efficacy in modulating Naᵥ1.7 and Naᵥ1.8 channels, making them candidates for treating neuropathic pain and arrhythmia.
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GPCR Antagonists: The scaffold mimics the binding motifs of dopamine (D4) and serotonin (5-HT) receptor ligands, facilitating high-affinity interactions within the orthosteric binding pockets of Class A GPCRs.
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Metabolic Stability: The 2,4-difluoro substitution pattern on the phenyl ring blocks common metabolic soft spots (para- and ortho-oxidation), significantly extending the half-life of drug candidates derived from this core.
Chemical Identity & Physicochemical Properties[2][3][4][6][7][8][9]
The hydrochloride salt form is preferred for handling due to its enhanced crystallinity and water solubility compared to the free base.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-[(2,4-difluorophenoxy)methyl]piperidine hydrochloride |
| CAS Number | 614731-39-4 |
| Molecular Weight | 263.71 g/mol (Salt) / 227.25 g/mol (Free Base) |
| Exact Mass | 227.1122 (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | 185–190 °C (Decomposes) |
| pKa (Calc) | ~9.8 (Piperidine nitrogen) |
| H-Bond Donors/Acceptors | 2 / 3 |
Synthesis & Manufacturing Protocols
The synthesis of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride requires a convergent approach, typically coupling the piperidine core with the difluorophenol moiety. The Mitsunobu Etherification is the preferred route for high-purity research grades, while Nucleophilic Substitution (Sₙ2) is utilized for large-scale manufacturing.
Route A: The Mitsunobu Coupling (High Precision)
This method avoids harsh basic conditions that might degrade sensitive protecting groups or cause racemization if chiral centers were present (though this molecule is achiral).
Step-by-Step Protocol:
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Reagent Preparation:
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Substrate A: N-Boc-4-hydroxymethylpiperidine (1.0 eq).
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Substrate B: 2,4-Difluorophenol (1.1 eq).[3]
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Coupling Agent: Diisopropyl azodicarboxylate (DIAD) (1.2 eq).
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Phosphine: Triphenylphosphine (PPh₃) (1.2 eq).
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Solvent: Anhydrous Tetrahydrofuran (THF).
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Reaction Execution:
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Dissolve Substrate A, Substrate B, and PPh₃ in anhydrous THF under nitrogen atmosphere at 0°C.
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Add DIAD dropwise over 30 minutes to maintain temperature <5°C.
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Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
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Mechanism:[4][3] The reaction proceeds via the activation of the alcohol by the phosphine-azo complex, followed by Sₙ2 inversion (irrelevant here due to achirality) by the phenoxide nucleophile.
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Deprotection (Boc Removal):
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Concentrate the intermediate. Dissolve in 1,4-Dioxane.
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Add 4M HCl in Dioxane (5.0 eq) at 0°C. Stir for 4 hours.
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The product precipitates as the hydrochloride salt.
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Purification:
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Filter the white precipitate. Wash with diethyl ether to remove phosphine oxide byproducts.
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Recrystallize from Ethanol/Ether if necessary.
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Visualization of Synthesis Pathway
Caption: Convergent synthesis via Mitsunobu etherification followed by acid-mediated deprotection.
Applications in Drug Discovery
This compound is not merely a reagent; it is a pharmacophore enabler . Researchers utilize this salt to introduce the 4-(phenoxymethyl)piperidine motif into larger drug candidates.
Sodium Channel Modulation (Pain Management)
The 2,4-difluorophenoxy moiety is critical for binding to the voltage-sensing domain of Naᵥ1.7 channels. The fluorine atoms provide:
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Lipophilicity: Enhances penetration into the nerve sheath.
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Electronic Effects: The electron-withdrawing fluorines reduce the electron density of the aromatic ring, altering pi-stacking interactions within the channel pore.
Dopaminergic Ligands
In the design of D4 receptor antagonists (for schizophrenia and cognitive disorders), the piperidine nitrogen serves as the primary anchor point (protonated at physiological pH), forming a salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor. The difluorophenoxy tail extends into the hydrophobic accessory pocket, providing subtype selectivity over D2/D3 receptors.
Experimental Workflow: Library Synthesis
For researchers building a library of analogs:
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Free Basing: The HCl salt must be neutralized before use in nucleophilic substitutions (e.g., N-alkylation or reductive amination).
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Protocol: Suspend 1g of salt in DCM (10 mL). Add sat. NaHCO₃ (10 mL). Stir vigorously for 10 min. Separate organic layer, dry over MgSO₄, and concentrate.
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Coupling: The resulting free amine is highly reactive toward alkyl halides, sulfonyl chlorides, or aldehydes (reductive amination).
Handling & Safety (MSDS Highlights)
While stable, this compound is a bioactive amine salt and should be treated as a potential irritant and sensitizer.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle Nitrogen and Fluorine combustion byproducts).
References
- World Intellectual Property Organization (WIPO). (2002). Patent RU2002122095A: New Piperidine Compounds and Pharmaceutical Compositions (Sodium Channel Inhibitors).
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ChemRxiv. (2024). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonists. (Contextual reference for scaffold utility). Retrieved from [Link]
